2,6-Difluorobenzoyl isocyanate
Overview
Description
2,6-Difluorobenzoyl isocyanate is an organic compound with the molecular formula C8H3F2NO2. It is a derivative of benzoyl isocyanate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
The primary target of 2,6-Difluorobenzoyl isocyanate is polyfluoroaromatic amines . The compound interacts with these amines to produce N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)urea .
Mode of Action
this compound reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)urea . This reaction is facilitated by the presence of trimethylsilyl isocyanate .
Biochemical Pathways
The biochemical pathway affected by this compound involves the biosynthesis of insect chitin . The compound inhibits this pathway, potentially affecting the development and survival of insects .
Pharmacokinetics
It’s known that the compound is an oil-like liquid that decomposes in water and is soluble in organic solvents like toluene and xylene .
Result of Action
The result of the action of this compound is the formation of N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)urea . This compound has potential as an inhibitor for the biosynthesis of insect chitin , which could lead to the disruption of insect development and survival .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound decomposes in water and is soluble in organic solvents . Therefore, the presence of water or organic solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorobenzoyl isocyanate can be synthesized through several methods. One common method involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate in the presence of stannic chloride . Another method includes the conversion of 2,6-difluorobenzoyl chloride to the corresponding amide, followed by treatment with phosgene . Additionally, it can be prepared by reacting 2,6-difluorobenzamide with triphosgene .
Industrial Production Methods
In industrial settings, this compound is produced continuously by dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydrating the solution. The resulting product is then treated with triphosgene to yield this compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)ureas.
Addition Reactions: It can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Trimethylsilyl isocyanate: Used in the synthesis of this compound from 2,6-difluorobenzoyl chloride.
Phosgene: Used in the conversion of 2,6-difluorobenzamide to this compound.
Triphosgene: Used in industrial production methods.
Major Products Formed
N-(2,6-Difluorobenzoyl)-N’-(polyfluoroaryl)ureas: Formed by the reaction of this compound with polyfluoroaromatic amines.
Scientific Research Applications
2,6-Difluorobenzoyl isocyanate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl isocyanate: Similar in structure but lacks the carbonyl group present in 2,6-difluorobenzoyl isocyanate.
Benzyl isocyanate: Contains a benzyl group instead of the difluorobenzoyl group.
4-Fluorophenyl isocyanate: Contains a single fluorine atom on the benzene ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of derivatives it can form. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds .
Properties
IUPAC Name |
2,6-difluorobenzoyl isocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSABISRHPRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369867 | |
Record name | 2,6-difluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60731-73-9 | |
Record name | 2,6-Difluorobenzoyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-difluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenecarboxisocyanato, 2,6-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,6-Difluorobenzoyl isocyanate in agricultural chemistry?
A1: this compound is widely used as a building block for synthesizing benzoylurea insecticides. [, , , , ]. These insecticides typically act as insect growth regulators, disrupting chitin synthesis and interfering with the molting process in insects.
Q2: Can you provide an example of how this compound is used to synthesize a specific insecticide?
A2: Certainly. In the synthesis of Novaluron, this compound reacts with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline via an addition reaction. This yields the final Novaluron product. [, ]
Q3: What alternative methods exist for synthesizing this compound?
A3: While a common method involves reacting 2,6-difluorobenzamide with oxalyl chloride [, ], a newer approach utilizes bis(trichloromethyl)carbonate to convert 2,6-difluorobenzamide to this compound. This method has shown a 75.3% overall yield in the synthesis of Teflubenzuron. []
Q4: Beyond its role in insecticide synthesis, has this compound been explored for other applications?
A4: Yes, researchers have utilized this compound to synthesize compounds with potential fungicidal activity. For instance, it was reacted with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to create a compound exhibiting promising antifungal activity against Rhizoctonia solani and Botrytis cinerea. []
Q5: Have any studies investigated the structural properties of compounds derived from this compound?
A5: Yes, single-crystal X-ray diffraction studies have been conducted on compounds like N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, synthesized using this compound. These studies reveal detailed structural information, such as the planar configuration of the urea group and its spatial relationship with other rings within the molecule. []
Q6: Are there any known structure-activity relationships for compounds synthesized using this compound, particularly regarding their insecticidal or fungicidal activities?
A6: While specific structure-activity relationships haven't been explicitly detailed in the provided research, it's evident that modifications to the aniline moiety reacting with this compound can significantly impact the final compound's activity. For example, using 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline leads to Novaluron [, ], while 3,5-dichloro-2,4-difluoroaniline yields Teflubenzuron [], both with insecticidal properties. Similarly, incorporating a 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl group resulted in a compound with fungicidal activity []. This suggests that systematic modifications to the reacting aniline structure can be used to tune the final compound's biological activity.
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